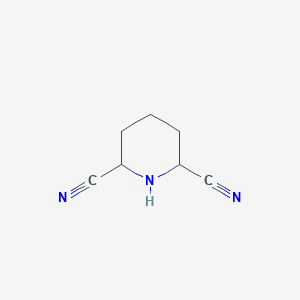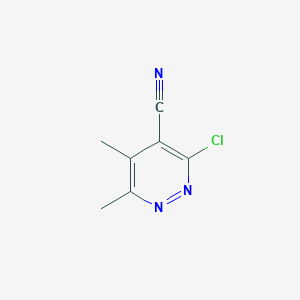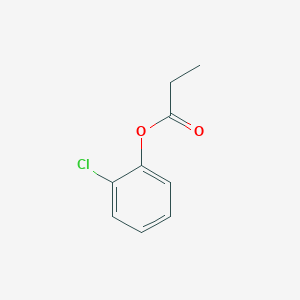
2-氯苯基丙酸酯
描述
科学研究应用
除草剂的解毒
- 除草剂解毒:Collet 和 Pont(1978 年)的研究表明,2-氯苯基丙酸酯,特别是其甲酯形式,在小麦胚芽鞘中迅速水解。此过程涉及体内与半胱氨酸的降解或结合,暗示了植物中除草剂解毒的潜在途径 (Collet & Pont,1978 年)。
分析化学
- 产品中的定量测定:Výboh 等人(1972 年)开发了一种在技术和配方产品中定量测定 2-氯苯基丙酸甲酯的方法。该方法适用于除草剂配方的质量控制 (Výboh 等人,1972 年)。
环境化学
- 光催化降解研究:Lin 等人(2018 年)研究了在可见光下使用掺杂铜的二氧化钛降解氯酚,包括 2-氯苯基丙酸酯。这项研究提供了对潜在环境修复技术的见解 (Lin 等人,2018 年)。
- 氯化苯酚的甲烷化降解:Häggblom 等人(1993 年)探索了在甲烷化条件下氯化苯酚(包括 2-氯苯基丙酸酯)的降解。这项研究有助于理解此类化合物如何在厌氧环境中分解 (Häggblom 等人,1993 年)。
微生物生物降解
- 细菌降解:董义华等人的研究(2011 年)发现了一种能够降解邻氯苯酚(一种与 2-氯苯基丙酸酯密切相关的化合物)的红假单胞菌菌株。该研究强调了使用特定细菌菌株进行生物修复的潜力 (董义华等人,2011 年)。
材料科学
- 吸附研究:Kamaraj 等人(2018 年)进行了一项使用氢氧化锌吸附危险的 2-氯苯基丙酸酯的研究。这项研究有助于开发用于去除环境污染物的材料 (Kamaraj 等人,2018 年)。
作用机制
Target of Action
It’s structurally similar to chlorphenesin , which is known to act in the central nervous system (CNS) rather than directly on skeletal muscle .
Mode of Action
Chlorphenesin, a structurally similar compound, is known to block nerve impulses or pain sensations that are sent to the brain .
Biochemical Pathways
Propionate metabolism in some organisms involves the activation of the methylcitrate cycle (mcc), a pathway responsible for propionyl-coa metabolism . Propionyl-CoA is a toxic compound formed during the degradation of odd-chain fatty acids, branched chain amino acids, and cholesterol .
Pharmacokinetics
For instance, Chlorphenesin is rapidly and completely absorbed, metabolized in the liver, and 85% of a dose is excreted within 24 hours as the glucuronide metabolite .
Result of Action
The structurally similar compound chlorphenesin is known to have muscle relaxant effects .
属性
IUPAC Name |
(2-chlorophenyl) propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-2-9(11)12-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVXKLRCRMYJIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20323566 | |
| Record name | 2-chlorophenyl propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20323566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorophenyl propionate | |
CAS RN |
60202-89-3 | |
| Record name | Propanoic acid, 2-chlorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60202-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 404315 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060202893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC404315 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404315 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chlorophenyl propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20323566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanoic acid, 2-chlorophenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis of 2-(2',2',2'-Trichloro)ethylidene-3-oxo-3-(2''-chlorophenyl)propionate described in the research?
A1: The research highlights the use of a clay catalyst in the synthesis of 2-(2',2',2'-Trichloro)ethylidene-3-oxo-3-(2''-chlorophenyl)propionate [, ]. This approach offers potential advantages such as mild reaction conditions, cost-effectiveness, and reduced environmental impact compared to traditional synthetic methods. This particular compound serves as a crucial intermediate in the production of N-alkyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, a class of compounds with potential pharmacological interest.
Q2: What are the applications of the synthesized N-alkyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids?
A2: While the specific biological activities of the synthesized N-alkyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids are not detailed in the provided abstracts [, ], this class of compounds is known to exhibit a variety of biological activities. These include antibacterial, antifungal, and antitumor properties. Therefore, exploring efficient synthetic routes for these compounds is crucial for potential drug discovery and development efforts.
- An Efficient Synthesis of N-Alkyl-1,4-Dihydro-4-Oxo-3-Quinolinecarboxylic Acid via 2-(2',2',2'-Tri-Chloro)Ethylidene-3-Oxo-3-(2''-Chlorophenyl)Propionate.
- An Efficient Synthesis of N-Alkyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid via 2-(2′,2′,2′-Trichloro)ethylidene-3-oxo-3-(2′′-chlorophenyl)propionate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Methylimidazo[2,1-B][1,3]thiazole-5-carboxylic acid](/img/structure/B1296402.png)
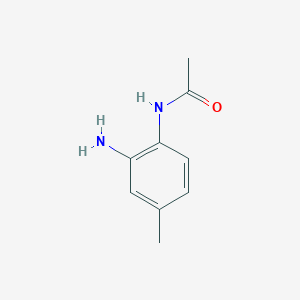

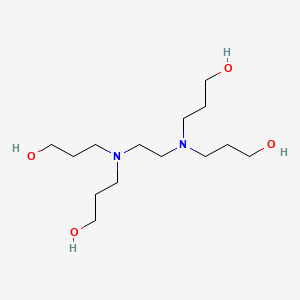
![(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B1296407.png)
![6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1296408.png)

![[((2S)-2-{[(benzyloxy)carbonyl]amino}pentanoyl)amino]acetic acid](/img/structure/B1296410.png)
